molecular formula C8H15Br B2546964 4-Bromo-1,1-dimethylcyclohexane CAS No. 25090-97-5

4-Bromo-1,1-dimethylcyclohexane

Cat. No.: B2546964
CAS No.: 25090-97-5
M. Wt: 191.112
InChI Key: UKBCEHVBRSAZMG-UHFFFAOYSA-N
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Description

4-Bromo-1,1-dimethylcyclohexane: is an organic compound with the molecular formula C8H15Br. It is a brominated derivative of cyclohexane, where the bromine atom is attached to the fourth carbon of the cyclohexane ring, and two methyl groups are attached to the first carbon. This compound is often used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,1-dimethylcyclohexane can be synthesized through various methods. One common method involves the bromination of 1,1-dimethylcyclohexane using bromine (Br2) in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclohexane derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) can help in dissolving the reactants and controlling the reaction temperature .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

Chemistry: 4-Bromo-1,1-dimethylcyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also be used in the development of new drugs or as a reference compound in analytical studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-dimethylcyclohexane in chemical reactions typically involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates can then undergo various transformations depending on the reaction conditions and the presence of other reagents .

Molecular Targets and Pathways: In biological systems, brominated compounds like this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,1-dimethylcyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. Bromine is more reactive than chlorine but less reactive than iodine, making this compound versatile for various synthetic applications .

Properties

IUPAC Name

4-bromo-1,1-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2)5-3-7(9)4-6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCEHVBRSAZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-97-5
Record name 4-bromo-1,1-dimethylcyclohexane
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